ルマテペロン

概要

説明

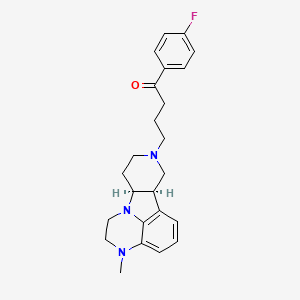

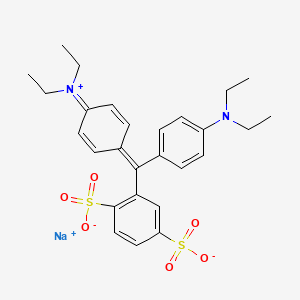

ITI-007は、ルマテペロン としても知られており、新規の第2世代抗精神病薬です。主に統合失調症やその他の神経精神疾患の治療のために開発されています。ITI-007は、強力なセロトニン5-HT2A受容体拮抗作用と、細胞種特異的なドーパミンおよびグルタミン酸受容体調節、およびセロトニン再取り込み阻害を組み合わせたユニークな薬理学的プロファイルを持っています .

科学的研究の応用

ITI-007 has a wide range of scientific research applications, including:

Chemistry: ITI-007 is studied for its unique chemical properties and potential modifications to enhance its efficacy and safety.

Biology: Research focuses on understanding the biological mechanisms and pathways affected by ITI-007.

Medicine: ITI-007 is primarily used in the treatment of schizophrenia, bipolar depression, and other neuropsychiatric disorders. It has shown effectiveness in addressing positive, negative, and cognitive symptoms associated with these conditions.

Industry: ITI-007 is being explored for its potential use in developing new therapeutic agents and improving existing treatments

作用機序

ITI-007は、複数のメカニズムの組み合わせによってその効果を発揮します。

セロトニン5-HT2A受容体拮抗作用: ITI-007は、セロトニン5-HT2A受容体を強力に拮抗し、その抗精神病効果に重要な役割を果たします。

ドーパミン受容体調節: ITI-007は、ドーパミンD2受容体におけるシナプス前部分的アゴニストおよびシナプス後拮抗薬として作用し、ドーパミンシグナル伝達を調節します。

グルタミン酸受容体調節: ITI-007は、グルタミン酸作動性NMDA-NR2B受容体のリン酸化を刺激し、グルタミン酸シグナル伝達を強化します。

セロトニン再取り込み阻害: ITI-007はセロトニンの再取り込みを阻害し、脳内のセロトニンレベルを増加させます .

類似化合物の比較

ITI-007は、以下のような他の抗精神病薬と比較されます。

アリピプラゾール: ITI-007とアリピプラゾールはどちらもドーパミン受容体に作用しますが、ITI-007はセロトニン、ドーパミン、およびグルタミン酸の調節を組み合わせたユニークな特徴を持っています。

リスペリドン: ITI-007は、リスペリドンに比べて、神経運動障害、プロラクチン変化、体重増加、代謝異常などの副作用が少ない、より好ましい安全性プロファイルを持っています。

クロザピン: クロザピンは、治療抵抗性統合失調症に効果的ですが、ITI-007は、重篤な副作用のリスクが低い、より安全な代替手段を提供します .

参考文献

生化学分析

Biochemical Properties

Lumateperone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as an antagonist at serotonin 5-HT2A receptors and dopamine D2 receptors, and it also inhibits serotonin transporter (SERT) activity . These interactions help modulate neurotransmitter levels in the brain, contributing to its therapeutic effects. Additionally, lumateperone interacts with multiple metabolic enzymes, including glucuronosyltransferase (UGT) isoforms, aldo-keto reductase (AKR) isoforms, and cytochrome P450 (CYP) enzymes .

Cellular Effects

Lumateperone influences various cellular processes and cell types. It affects cell signaling pathways by modulating serotonin and dopamine receptors, which are involved in neurotransmission . This modulation can alter gene expression and cellular metabolism, leading to changes in cell function. For example, lumateperone’s antagonistic activity at serotonin 5-HT2A receptors and dopamine D2 receptors can reduce the overactivity of these pathways, thereby stabilizing mood and reducing psychotic symptoms .

Molecular Mechanism

The molecular mechanism of lumateperone involves its binding interactions with specific receptors and enzymes. Lumateperone acts as a partial agonist at presynaptic dopamine D2 receptors, reducing the presynaptic release of dopamine, and as an antagonist at postsynaptic dopamine D2 receptors, reducing dopamine signaling . It also antagonizes serotonin 5-HT2A receptors and inhibits serotonin transporter activity, which helps regulate serotonin levels in the brain . These combined actions contribute to its antipsychotic and mood-stabilizing effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lumateperone have been observed to change over time. Studies have shown that lumateperone has a terminal elimination half-life of approximately 18 hours, indicating its stability and sustained activity in the body . Long-term studies have demonstrated that lumateperone can maintain its therapeutic effects with minimal degradation, making it a reliable option for chronic treatment .

Dosage Effects in Animal Models

The effects of lumateperone vary with different dosages in animal models. At therapeutic doses, lumateperone has been shown to effectively reduce symptoms of schizophrenia and bipolar disorder without causing significant adverse effects . At higher doses, lumateperone may lead to toxic effects, including motor disturbances and hyperprolactinemia . These findings highlight the importance of dose optimization to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

Lumateperone is extensively metabolized by various enzymatic pathways. It undergoes N-demethylation, carbonylation, dehydrogenation, and piperazine ring cleavage . The primary enzymes involved in its metabolism include glucuronosyltransferase (UGT) isoforms, aldo-keto reductase (AKR) isoforms, and cytochrome P450 (CYP) enzymes . These metabolic pathways contribute to the formation of active and inactive metabolites, which can influence the drug’s efficacy and safety profile.

Transport and Distribution

Lumateperone is widely distributed within cells and tissues, with a high degree of plasma protein binding (97.4%) . It is transported across cell membranes and distributed to extravascular tissues, where it exerts its therapeutic effects . The extensive distribution of lumateperone ensures its availability at target sites, contributing to its efficacy in treating mental health disorders.

Subcellular Localization

The subcellular localization of lumateperone is primarily within the central nervous system, where it interacts with neurotransmitter receptors and transporters . Lumateperone’s activity is directed towards specific compartments, such as synaptic clefts, where it can modulate neurotransmitter levels and receptor activity . This targeted localization enhances its therapeutic effects while minimizing off-target interactions.

準備方法

ITI-007の合成には、重要な中間体の形成とその後の特定の条件下での反応を含む、複数のステップが含まれます。合成経路は通常、コア構造の調製から始まり、その後、所望の薬理学的特性を得るために官能基の修飾が行われます。工業的な生産方法は、合成プロセスの収率、純度、およびスケーラビリティを最適化することに焦点を当てています .

化学反応の分析

ITI-007は、以下を含むさまざまな化学反応を受けます。

酸化: ITI-007は、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 還元反応は、分子内の特定の官能基を修飾するために使用することができます。

置換: ITI-007は、特定の原子または基が他の原子または基に置換されてその特性が変化する置換反応を受けることができます。これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、および触媒が含まれます。 .

科学研究アプリケーション

ITI-007は、以下を含む幅広い科学研究アプリケーションを持っています。

化学: ITI-007は、そのユニークな化学的特性と、その有効性と安全性を高める可能性のある修飾について研究されています。

生物学: 研究は、ITI-007によって影響を受ける生物学的メカニズムと経路の理解に焦点を当てています。

医学: ITI-007は、主に統合失調症、双極性うつ病、およびその他の神経精神疾患の治療に使用されています。これらの状態に関連する陽性症状、陰性症状、認知症状に対処する上で効果を示しています。

類似化合物との比較

ITI-007 is compared with other antipsychotic medications, such as:

Aripiprazole: Both ITI-007 and aripiprazole act on dopamine receptors, but ITI-007 has a unique combination of serotonin, dopamine, and glutamate modulation.

Risperidone: ITI-007 has a more favorable safety profile compared to risperidone, with fewer side effects related to neuromotor disturbances, prolactin changes, weight gain, and metabolic abnormalities.

Clozapine: While clozapine is effective for treatment-resistant schizophrenia, ITI-007 offers a safer alternative with a lower risk of severe side effects .

References

特性

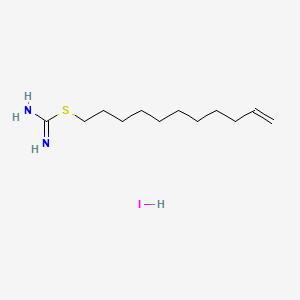

IUPAC Name |

1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIIHACBCFLJET-SFTDATJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN2[C@H]3CCN(C[C@H]3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201101217 | |

| Record name | rel-1-(4-Fluorophenyl)-4-[(6bR,10aS)-2,3,6b,9,10,10a-hexahydro-3-methyl-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201101217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

There is much to learn about the pathophysiology of schizophrenia; however, dopamine abnormalities, specifically in the prefrontal and mesolimbic brain regions, are consistent in people with schizophrenia. In addition to dopamine, other neurotransmitters such as serotonin, glutamate, GABA and acetylcholine are thought to play a role. Lumateperone is unique among second generation antipsychotics based on its target profile and dopamine D2 receptor occupancy. Unlike other antipsychotics, lumateperone has partial agonist activity at presynaptic dopamine (D2) receptors, resulting in reduced presynaptic release of dopamine, and antagonistic activity at postsynaptic dopamine (D2) receptors. These characteristics allow lumateperone to efficiently reduce dopamine signaling. Lumateperone also targets dopamine (D1) receptors, and a useful secondary result of D1 activation is increased glutamatergic N-methyl-D-aspartate (NMDA) GluN2B receptor phosphorylation. This is significant since NMDA mediated glutamate signaling appears to be impaired in patients who have schizophrenia. Finally, lumateperone is capable of modulating serotonin by inhibiting serotonin transporters (SERT), and by behaving as a 5-HT2A receptor antagonist. | |

| Record name | Lumateperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06077 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

313369-37-8, 313368-91-1 | |

| Record name | rel-1-(4-Fluorophenyl)-4-[(6bR,10aS)-2,3,6b,9,10,10a-hexahydro-3-methyl-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313369-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lumateperone [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313368911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lumateperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06077 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | rel-1-(4-Fluorophenyl)-4-[(6bR,10aS)-2,3,6b,9,10,10a-hexahydro-3-methyl-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201101217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUMATEPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70BSQ12069 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes lumateperone's mechanism of action unique?

A1: Lumateperone stands out due to its simultaneous modulation of serotonin, dopamine, and glutamate neurotransmission. []

Q2: How does lumateperone interact with dopamine receptors?

A2: Lumateperone acts as a postsynaptic antagonist and a presynaptic partial agonist at dopamine D2 receptors. It demonstrates potent antagonist activity at postsynaptic D2 receptors, effectively blocking the effects of dopamine. []

Q3: What is the significance of lumateperone's interaction with the mTOR pathway?

A3: Lumateperone acts as an indirect glutamatergic (GluN2B) phosphoprotein modulator. This interaction with the mTOR pathway is believed to contribute to its antidepressant effects. [, , ]

Q4: How does lumateperone affect serotonin receptors?

A4: Lumateperone is a potent antagonist at serotonin 5-HT2A receptors. It also exhibits serotonin reuptake inhibition, further influencing serotonin levels in the brain. [, , ]

Q5: What is the evidence for lumateperone's efficacy in treating schizophrenia?

A5: Two placebo-controlled clinical trials demonstrated that lumateperone 42 mg significantly improved symptoms of schizophrenia as measured by the Positive and Negative Syndrome Scale (PANSS) total score compared with placebo. [, ]

Q6: How does lumateperone compare to risperidone in terms of efficacy and tolerability?

A6: In clinical trials comparing lumateperone 42 mg to risperidone 4 mg, lumateperone showed similar efficacy in improving schizophrenia symptoms. Importantly, lumateperone demonstrated a more favorable safety and tolerability profile, particularly regarding weight gain, metabolic parameters, extrapyramidal symptoms (EPS), and prolactin levels. [, , ]

Q7: What were the findings of the open-label safety switching study (Study 303) regarding lumateperone's long-term effects?

A7: In the 1-year open-label study, lumateperone demonstrated sustained efficacy in improving schizophrenia symptoms and a favorable safety profile with minimal metabolic, EPS, and cardiovascular issues compared to standard-of-care antipsychotic therapy. [, ]

Q8: How does lumateperone impact social functioning in individuals with schizophrenia?

A8: A post hoc analysis of a clinical trial revealed that lumateperone 42 mg significantly improved schizophrenia symptoms related to social functioning, measured by the PANSS Prosocial factor. []

Q9: Has lumateperone shown efficacy in treating bipolar depression?

A9: Yes, a Phase 3 randomized, double-blind, placebo-controlled study demonstrated that lumateperone 42 mg significantly improved depressive symptoms in patients with bipolar I or bipolar II disorder experiencing a major depressive episode. [, , ]

Q10: How does lumateperone's safety profile compare to other atypical antipsychotics?

A10: Lumateperone has demonstrated a favorable safety and tolerability profile compared to other atypical antipsychotics, particularly regarding weight gain, metabolic parameters, and extrapyramidal symptoms (EPS). [, , , , ]

Q11: Does lumateperone carry a risk of extrapyramidal symptoms (EPS)?

A11: Lumateperone is associated with a low risk of EPS. Clinical trials show a lower incidence of EPS-related adverse events compared to risperidone and rates comparable to placebo. [, ]

Q12: What are potential areas for future research on lumateperone?

A12: Future research could investigate lumateperone's long-term effects, its efficacy in treating specific symptom domains of schizophrenia, such as negative symptoms and cognitive impairment, and its potential for use in other neuropsychiatric disorders. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate](/img/structure/B1672615.png)

![17-Ethynyl-17-hydroxy-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1672627.png)